1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H12ClFN2O2S and its molecular weight is 386.8 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
- Molecular Formula : C19H12ClFN2O2S
- Molecular Weight : 386.83 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, it has shown potential as an inhibitor of the Pim-1 kinase, which is implicated in various cancers.
Enzyme Inhibition
Research indicates that derivatives of thienopyrimidines can exhibit significant inhibitory effects on Pim-1 with IC50 values ranging from 1.18 to 8.83 µM for related compounds . The binding affinity of these compounds can be influenced by structural modifications, emphasizing the importance of SAR studies.
Anticancer Activity
Several studies have evaluated the anticancer potential of thienopyrimidine derivatives. For instance:
- A study demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer), with some derivatives showing IC50 values below 5 µM .
Antimicrobial Activity
Thienopyrimidine compounds have also been investigated for their antimicrobial properties:
- Compounds containing similar structures have displayed antibacterial activity against strains like E. coli and S. aureus, suggesting a broad-spectrum antimicrobial potential .
Case Study 1: Pim-1 Inhibition
In a study focusing on the synthesis of new pyridothienopyrimidinone derivatives:
- Compounds were tested for their Pim-1 inhibitory activity with notable results indicating that certain modifications enhanced potency significantly . The most active compounds were further assessed for cytotoxicity across multiple cancer cell lines.
Case Study 2: Structure-Activity Relationship
A comprehensive SAR analysis revealed that:
- The presence of electron-withdrawing groups such as fluorine and chlorine on the aromatic rings significantly increased the inhibitory activity against target enzymes compared to their unsubstituted counterparts .
Data Tables
Compound Name | IC50 (µM) | Target Enzyme | Cell Line Tested |
---|---|---|---|
Compound A | 4.62 | Pim-1 | MCF7 |
Compound B | 1.18 | Pim-1 | HCT116 |
Compound C | 8.83 | Pim-1 | PC3 |
Properties
Molecular Formula |
C19H12ClFN2O2S |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12ClFN2O2S/c20-13-6-2-1-5-12(13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-8-4-3-7-14(15)21/h1-10H,11H2 |
InChI Key |
MDJGZGRIAIBHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4F)SC=C3)Cl |
Origin of Product |
United States |
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